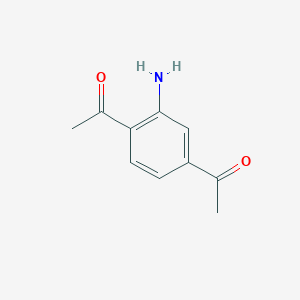
1,1'-(2-Aminobenzene-1,4-diyl)diethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(2-Aminobenzene-1,4-diyl)diethanone is an organic compound with a unique structure that includes an aminobenzene core substituted with ethanone groups at the 1 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Aminobenzene-1,4-diyl)diethanone typically involves the reaction of 2-aminobenzene with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 1,1’-(2-Aminobenzene-1,4-diyl)diethanone may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,1’-(2-Aminobenzene-1,4-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethanone groups to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagent used
科学研究应用
1,1’-(2-Aminobenzene-1,4-diyl)diethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,1’-(2-Aminobenzene-1,4-diyl)diethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethanone groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- **1,1’-(1,4-Cyclo
属性
CAS 编号 |
42465-65-6 |
|---|---|
分子式 |
C10H11NO2 |
分子量 |
177.20 g/mol |
IUPAC 名称 |
1-(4-acetyl-3-aminophenyl)ethanone |
InChI |
InChI=1S/C10H11NO2/c1-6(12)8-3-4-9(7(2)13)10(11)5-8/h3-5H,11H2,1-2H3 |
InChI 键 |
VNUYAHIHXZQWGJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


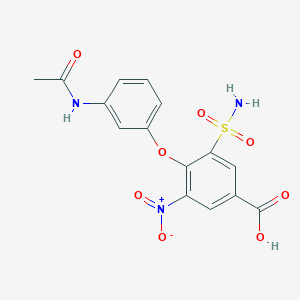
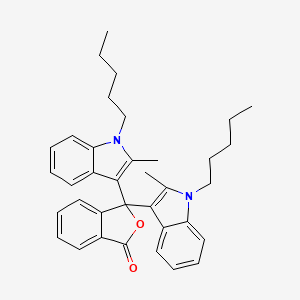
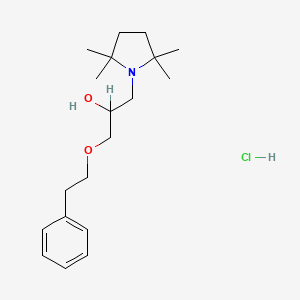
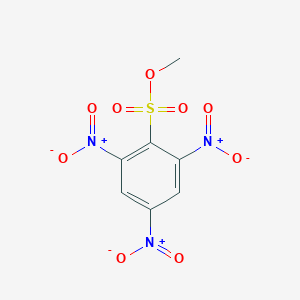
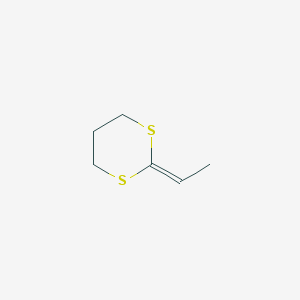
![4,4'-[(9H-Fluoren-9-ylidene)methylene]diphenol](/img/structure/B14651030.png)





![1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid](/img/structure/B14651070.png)
![4-{(E)-[1-(2-Chloroanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B14651075.png)
![1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene](/img/structure/B14651080.png)
